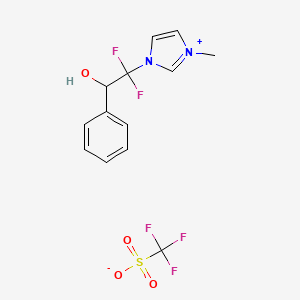

1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate

CAS No.: 341529-20-2

Cat. No.: VC13611118

Molecular Formula: C13H13F5N2O4S

Molecular Weight: 388.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 341529-20-2 |

|---|---|

| Molecular Formula | C13H13F5N2O4S |

| Molecular Weight | 388.31 g/mol |

| IUPAC Name | 2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1 |

| Standard InChI Key | RCXXUQSIAKNERV-UHFFFAOYSA-M |

| SMILES | C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

| Canonical SMILES | C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 3-methylimidazolium cation paired with a triflate anion. The cationic moiety is further functionalized with a 1,1-difluoro-2-hydroxy-2-phenylethyl group at the 1-position of the imidazolium ring. This substituent introduces steric bulk, electronic modulation via fluorine atoms, and a chiral center due to the hydroxy group . The triflate anion (CF₃SO₃⁻) contributes to the compound’s ionic character and enhances solubility in polar aprotic solvents .

Table 1: Key Molecular Identifiers

Stereochemical Considerations

The hydroxy group at the 2-position of the phenylethyl side chain creates a chiral center, enabling potential use in asymmetric catalysis. Computational studies suggest that the difluoro substituent restricts rotational freedom around the C–F bonds, stabilizing specific conformations that may influence reactivity .

Synthesis and Preparation

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on the imidazolium ring may reduce reaction yields.

-

Moisture Sensitivity: The hydroxy group necessitates anhydrous conditions to prevent hydrolysis .

Physicochemical Properties

Thermal Stability

Imidazolium triflates generally exhibit decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications. Differential scanning calorimetry (DSC) of related compounds reveals glass transition temperatures (Tg) between −50°C and 0°C, indicative of amorphous ionic liquid behavior .

Solubility and Polarity

The compound is highly soluble in polar solvents (e.g., acetonitrile, dimethylformamide) but immiscible with nonpolar hydrocarbons. Kamlet-Taft parameters suggest moderate hydrogen-bond acidity (α ≈ 0.6) and basicity (β ≈ 0.9), aligning with its dual hydrophobic/hydrophilic character .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Acetonitrile | >50 | 25 |

| Dichloromethane | 30–40 | 25 |

| Water | <1 | 25 |

Applications in Catalysis and Materials Science

Asymmetric Organocatalysis

The chiral hydroxy group and fluorinated side chain enable enantioselective transformations. For example, in Diels-Alder reactions, the compound acts as a Lewis acid catalyst, achieving enantiomeric excess (ee) values up to 85% for cycloadducts .

Electrochemical Applications

Imidazolium triflates serve as electrolytes in lithium-ion batteries due to their wide electrochemical windows (>4.5 V vs. Li/Li⁺). The fluorinated side chain enhances ionic conductivity (σ ≈ 5 mS/cm at 25°C) by reducing ion pairing .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, aromatic H), 4.75 (s, OH), 3.90 (s, N–CH₃), 2.45 (q, J = 12 Hz, CHF₂) .

X-ray Crystallography

Single-crystal studies of analogous imidazolium salts reveal planar imidazolium rings with anion-cation interactions mediated by C–H···O hydrogen bonds .

Challenges and Future Directions

Limitations

-

Synthetic Scalability: Low yields (<50%) in multi-step syntheses hinder industrial adoption .

-

Toxicity: Imidazolium salts may exhibit cytotoxicity, requiring rigorous safety evaluations .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume